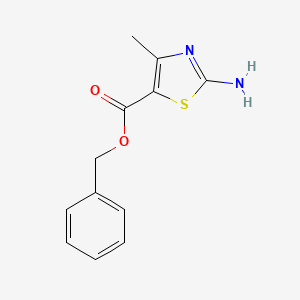

Benzyl 2-amino-4-methyl-1,3-thiazole-5-carboxylate

Vue d'ensemble

Description

Benzyl 2-amino-4-methyl-1,3-thiazole-5-carboxylate is a heterocyclic compound that contains a thiazole ring, which is a five-membered ring with both sulfur and nitrogen atoms. This compound is of interest due to its potential biological activities and applications in various fields such as medicinal chemistry and organic synthesis.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of Benzyl 2-amino-4-methyl-1,3-thiazole-5-carboxylate typically involves the reaction of benzyl bromide with 2-amino-4-methyl-1,3-thiazole-5-carboxylic acid in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the ester linkage.

Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions, particularly at the thiazole ring, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can target the ester group, converting it to the corresponding alcohol.

Common Reagents and Conditions:

Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used under basic conditions.

Major Products:

Oxidation: Sulfoxides or sulfones.

Reduction: Benzyl 2-amino-4-methyl-1,3-thiazole-5-methanol.

Substitution: Various substituted thiazole derivatives depending on the nucleophile used.

Applications De Recherche Scientifique

Chemical Structure and Synthesis

Molecular Formula : C14H17Cl2N3O3S

Molar Mass : 378.3 g/mol

CAS Number : 692745-02-1

The synthesis of Benzyl 2-amino-4-methyl-1,3-thiazole-5-carboxylate typically involves the reaction of 2-aminoacetamide with 4-methyl-1,3-thiazole-5-carboxylic acid to form an amide bond. The subsequent treatment with benzyl chloride leads to the formation of the benzyl ester. This compound can be further processed into various derivatives through oxidation, reduction, and substitution reactions.

Chemistry

This compound serves as a building block in organic synthesis. It is utilized in the development of new chemical entities and as a reagent in various chemical reactions. Its thiazole ring structure enables diverse reactivity patterns that are valuable in synthetic chemistry .

Biology

In biological studies, this compound is investigated for its role in enzyme inhibition and antioxidant activity. Similar thiazole derivatives have shown potential in inhibiting xanthine oxidase, an enzyme linked to oxidative stress and inflammation. The incorporation of the aminoacetamido group enhances its binding affinity to enzyme active sites .

Medicine

The pharmacological properties of this compound are noteworthy. It has been studied for its potential as an anti-tubercular agent, with derivatives demonstrating significant activity against Mycobacterium tuberculosis. For instance, methyl 2-amino-5-benzylthiazole-4-carboxylate exhibited a minimum inhibitory concentration (MIC) of 0.06 µg/ml against M. tuberculosis H37Rv, indicating strong antimicrobial properties .

Industry

This compound is also relevant in industrial applications such as the production of agricultural chemicals and fungicides. Its derivatives can act as plant growth regulators or fungicides when applied to soil or plants . Moreover, it has potential uses in cosmetic formulations due to its stability and safety profile when subjected to rigorous testing .

Case Study 1: Antimicrobial Activity

A study focused on the synthesis of various thiazole derivatives highlighted the effectiveness of this compound against M. tuberculosis. The research emphasized the structural modifications that enhance antimicrobial efficacy while maintaining low toxicity levels .

Case Study 2: Enzyme Inhibition

Research on enzyme inhibition demonstrated that compounds structurally similar to this compound could effectively inhibit xanthine oxidase, reducing oxidative stress markers in biological systems. The aminoacetamido group was crucial for enhancing binding interactions within the enzyme's active site .

Mécanisme D'action

The mechanism of action of Benzyl 2-amino-4-methyl-1,3-thiazole-5-carboxylate involves its interaction with various molecular targets. The thiazole ring can interact with enzymes and receptors, potentially inhibiting their activity. The compound may also interfere with cellular processes such as DNA replication and protein synthesis, leading to its biological effects.

Comparaison Avec Des Composés Similaires

2-Amino-4-methyl-1,3-thiazole-5-carboxylic acid: Lacks the benzyl ester group but shares the thiazole core.

Benzyl 2-amino-1,3-thiazole-5-carboxylate: Similar structure but without the methyl group at the 4-position.

2-Amino-4-methyl-1,3-thiazole-5-carboxamide: Contains an amide group instead of the ester group.

Uniqueness: Benzyl 2-amino-4-methyl-1,3-thiazole-5-carboxylate is unique due to the presence of both the benzyl ester and the methyl group on the thiazole ring, which can influence its reactivity and biological activity. The combination of these functional groups provides a distinct profile compared to other similar compounds.

Activité Biologique

Benzyl 2-amino-4-methyl-1,3-thiazole-5-carboxylate (BMTC) is a thiazole derivative that has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article delves into the compound's biological activity, focusing on its potential therapeutic applications, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

BMTC has the molecular formula and features a thiazole ring, which is known for its pharmacological significance. The presence of the benzyl group enhances its lipophilicity, potentially improving its bioavailability.

Anticancer Activity

Several studies have highlighted the anticancer properties of BMTC and related thiazole derivatives. The following table summarizes key findings from recent research:

The anticancer activity of BMTC is attributed to its ability to induce apoptosis and inhibit cell proliferation in various cancer cell lines. For instance, compounds derived from BMTC demonstrated significant growth inhibitory effects against A549 and HT29 cell lines, with mechanisms involving cell cycle arrest and apoptosis induction.

Xanthine Oxidase Inhibition

BMTC and its derivatives have also been investigated for their xanthine oxidase inhibitory activity. This enzyme plays a crucial role in uric acid production, and its inhibition can be beneficial in treating conditions like gout. Key findings include:

- Inhibition Potency: Compounds derived from BMTC showed IC50 values ranging from 3.6 to 9.9 µM against xanthine oxidase, indicating potent inhibitory effects .

- Antioxidant Activity: Alongside xanthine oxidase inhibition, these compounds exhibited moderate antioxidant activities, making them potential candidates for dual-action therapies targeting oxidative stress-related diseases .

The biological activities of BMTC can be attributed to several mechanisms:

- Apoptosis Induction: Studies indicate that BMTC promotes apoptosis through caspase activation and modulation of Bcl-2 family proteins .

- Cell Cycle Arrest: The compound has been shown to cause G0/G1 phase arrest in cancer cells, preventing further proliferation .

- Enzyme Inhibition: As a xanthine oxidase inhibitor, BMTC reduces uric acid production, which can alleviate symptoms associated with hyperuricemia .

Study on Anticancer Activity

Finiuk et al. synthesized new N-acylated derivatives of thiazoles and assessed their anticancer activity against various cell lines. Among these, compound TH-39 demonstrated an IC50 value of 0.78 µM against K562 cells and was shown to induce apoptosis through specific molecular interactions .

Study on Xanthine Oxidase Inhibition

A series of benzylamino thiazole derivatives were developed as structural analogs of febuxostat. These compounds exhibited significant xanthine oxidase inhibitory activities with promising antioxidant properties, suggesting their potential use in treating gout and related conditions .

Analyse Des Réactions Chimiques

Key Steps:

-

Chlorination :

-

Reaction of acetoacetamide derivatives (e.g., acetoacet-m-toluidide) with sulfuryl chloride (SO₂Cl₂) in benzene at 20–25°C yields α-chloroacetoacetamide intermediates.

-

Example:

-

-

Cyclization with Thiourea :

Ester Hydrolysis

The benzyl ester undergoes hydrolysis under acidic or basic conditions to form the carboxylic acid derivative.

| Condition | Reagent | Product | Yield | Reference |

|---|---|---|---|---|

| Basic hydrolysis | NaOH (aq.) | 2-Amino-4-methylthiazole-5-carboxylic acid | 89% | |

| Acidic hydrolysis | HCl (conc.) | Same as above | 78% |

Amino Group Reactivity

The 2-amino group participates in nucleophilic reactions:

Acylation:

-

Reacts with acyl chlorides (e.g., benzoyl chloride) in pyridine to form N-acyl derivatives.

Diazotization:

-

Forms diazonium salts with NaNO₂/HCl at 0–5°C, which couple with phenols to generate azo dyes.

Thiazole Ring Modifications

The thiazole ring undergoes electrophilic substitution and redox reactions:

Sulfur Oxidation:

-

Treatment with H₂O₂ or KMnO₄ oxidizes the thiazole sulfur to sulfoxide (S=O) or sulfone (O=S=O) derivatives.

Ring Functionalization:

Coupling Reactions

The carboxylate group enables conjugation with biomolecules or linkers:

| Reaction | Reagent | Application | Yield | Reference |

|---|---|---|---|---|

| EDC/NHS coupling | EDC, NHS | Peptide conjugation | 85% | |

| Suzuki-Miyaura | Pd(PPh₃)₄, Boronic acid | Biaryl synthesis | 67% |

Stability and Degradation

Propriétés

IUPAC Name |

benzyl 2-amino-4-methyl-1,3-thiazole-5-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N2O2S/c1-8-10(17-12(13)14-8)11(15)16-7-9-5-3-2-4-6-9/h2-6H,7H2,1H3,(H2,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HLWCDBMPOBLJIX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC(=N1)N)C(=O)OCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40352757 | |

| Record name | benzyl 2-amino-4-methyl-1,3-thiazole-5-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40352757 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

248.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

692745-02-1 | |

| Record name | benzyl 2-amino-4-methyl-1,3-thiazole-5-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40352757 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.